molecular formula C14H7BrFNO2 B1380994 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde CAS No. 1353100-93-2

2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde

Cat. No. B1380994
CAS RN: 1353100-93-2
M. Wt: 320.11 g/mol
InChI Key: QFRWSQLBQSPTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde can be found in databases like PubChem . Detailed structural analysis such as centroid-to-centroid distance or ring-offset might not be directly available for this specific compound.

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bromine and aldehyde functional groups make it a versatile precursor for constructing complex molecules through reactions such as nucleophilic substitution and aldol condensation .

Material Science

In material science, this compound can be used to synthesize benzoxaboroles, which are employed as molecular receptors. These receptors have applications in sensing technologies, including the detection of biomolecules .

Molecular Imprinting

The structural specificity of “2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde” allows it to be used in molecular imprinting processes. This technique creates polymer matrices with specific binding sites for target molecules, useful in sensor applications .

Crystal Engineering

The compound’s ability to form stable crystalline structures makes it valuable in crystal engineering. It can act as a building block for designing new crystalline materials with desired properties .

Organic Synthesis

As a reagent in organic synthesis, this compound can be utilized to introduce bromo- and fluoro-substituents into organic molecules, which is particularly useful in the synthesis of agrochemicals and therapeutic compounds .

Catalysis

The cyano group present in the compound can coordinate with transition metals, forming complexes that are used as catalysts in various chemical reactions, including polymerization and oxidation processes .

Dye Synthesis

Due to its conjugated system and the presence of reactive functional groups, this compound is a candidate for the synthesis of dyes. These dyes can be tailored for specific applications such as textiles and inks .

Biosensors

The compound’s structure is conducive to modifications that enable it to interact with biological molecules, making it suitable for use in biosensor design. These biosensors can detect a range of substances, from ions to proteins .

properties

IUPAC Name

2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrFNO2/c15-13-3-2-12(6-10(13)8-18)19-14-4-1-11(16)5-9(14)7-17/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWSQLBQSPTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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